2-(Aminomethyl)-4-methylpentan-1-ol chemical structure and properties
2-(Aminomethyl)-4-methylpentan-1-ol chemical structure and properties
The following technical guide details the chemical structure, properties, and synthetic utility of 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7).
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
2-(Aminomethyl)-4-methylpentan-1-ol is a bifunctional amino-alcohol building block characterized by a branched isobutyl hydrophobic tail and a polar 1,3-amino-alcohol head group. Structurally, it represents a reduced homolog of the gabapentinoid class of therapeutics (specifically related to Pregabalin and Leucinol derivatives).
Its unique "gem-disubstituted" scaffold—featuring a primary amine and a primary hydroxyl group on adjacent carbons—makes it a critical intermediate for synthesizing heterocyclic cores (such as oxazolines and oxazines) and designing peptidomimetics . This guide outlines its physicochemical profile, industrial synthesis pathways, and strategic value in medicinal chemistry.
Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-(Aminomethyl)-4-methylpentan-1-ol |
| Systematic Name | 2-Isobutyl-3-aminopropan-1-ol |
| CAS Number | 1250484-37-7 |
| Molecular Formula | C |
| Molecular Weight | 131.22 g/mol |
| SMILES | CC(C)CC(CO)CN |
| Synonyms | 2-Isobutyl-beta-alaninol; 2-(Aminomethyl)-4-methyl-1-pentanol |
Structural Logic & Pharmacophore Mapping
The molecule can be dissected into three functional domains:
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Hydrophobic Tail (Isobutyl): Provides lipophilicity and steric bulk, mimicking the side chain of the amino acid Leucine .
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Chiral Center (C2): The C2 position is a stereogenic center. While CAS 1250484-37-7 often refers to the racemate, the (S)- and (R)-enantiomers are crucial for target-specific binding in drug design.
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Bifunctional Head (1,3-Amino Alcohol): The 1,3-distance between the amine and hydroxyl groups allows for the formation of 6-membered chelates with metals or cyclization into 6-membered heterocycles (1,3-oxazines).
Structural Comparison to Pregabalin:
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Pregabalin: (3S)-3-(aminomethyl)-5-methylhexanoic acid (Gamma-amino acid).
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Target Molecule: 2-(aminomethyl)-4-methylpentan-1-ol (Gamma-amino alcohol).
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Insight: The target molecule is effectively a chain-shortened, reduced analog of the Pregabalin scaffold.
Physicochemical Properties
Note: Experimental data for this specific intermediate is sparse in public literature. Values below include predicted () parameters based on structure-activity relationship (SAR) models of homologous amino alcohols.*
| Property | Value / Description | Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | Handling requires heating or solvent dilution. |
| Boiling Point | 215–225 °C (Predicted) | High BP due to intermolecular H-bonding. |
| pKa (Amine) | ~10.2 (Predicted) | Typical for primary aliphatic amines; exists as cation at physiological pH. |
| LogP | 0.5 – 0.9 (Predicted)* | Moderately lipophilic; balances water solubility with membrane permeability. |
| Solubility | Soluble in Water, Ethanol, DMSO | Highly polar head group dominates solubility. |
| Hygroscopicity | High | Must be stored under inert atmosphere (Argon/Nitrogen) to prevent water uptake. |
Synthesis & Manufacturing Protocols
The industrial synthesis of 2-(aminomethyl)-4-methylpentan-1-ol typically follows a "Cyano-Ester Reduction" strategy. This route is preferred for its scalability and the availability of cheap starting materials (Isovaleraldehyde).
Synthetic Pathway (Knoevenagel Route)
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Condensation: Reaction of Isovaleraldehyde with Ethyl Cyanoacetate.
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Hydrogenation (Step 1): Reduction of the alkene to the saturated cyano-ester.
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Exhaustive Reduction (Step 2): Simultaneous reduction of the nitrile (to amine) and ester (to alcohol) using a strong hydride donor (e.g., LiAlH4) or catalytic hydrogenation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of synthesis from commodity chemicals to the target amino-alcohol.
Figure 1: Step-wise synthesis of 2-(aminomethyl)-4-methylpentan-1-ol via cyano-ester intermediates.
Detailed Protocol (Exhaustive Reduction Step)
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Reagents: Ethyl 2-cyano-4-methylpentanoate (1.0 eq), Lithium Aluminum Hydride (LiAlH4, 2.5 eq), Dry THF.
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Procedure:
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Charge an oven-dried flask with anhydrous THF and LiAlH4 under Nitrogen. Cool to 0°C.
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Add Ethyl 2-cyano-4-methylpentanoate dropwise (exothermic reaction).
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Reflux for 4–6 hours to ensure complete reduction of the nitrile to primary amine and ester to alcohol.
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Quench: Carefully add water, 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.
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Isolation: Filter salts, dry organic layer over Na2SO4, and concentrate in vacuo.
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Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH3).
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Applications in Drug Development
Heterocycle Synthesis (Oxazolines & Oxazines)
The 1,3-amino alcohol motif is a precursor to 1,3-Oxazines and Oxazolines . By reacting 2-(aminomethyl)-4-methylpentan-1-ol with carboxylic acids or nitriles, researchers can generate heterocyclic cores used in:
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Antibiotics: Oxazine derivatives often exhibit antimicrobial activity.
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Chiral Ligands: Oxazoline derivatives (if chiral) are used in asymmetric catalysis.
Gabapentinoid Analogs
This molecule serves as a reference standard or intermediate for calcium channel
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Mechanism: It mimics the steric profile of Leucine/Pregabalin but lacks the carboxylic acid, potentially acting as a metabolic probe or a "prodrug" precursor where the alcohol is later oxidized or derivatized.
Peptidomimetics
Incorporation of this unit into a peptide chain (via the amine) introduces a non-hydrolyzable "reduced peptide bond" surrogate, increasing the metabolic stability of the resulting peptidomimetic drug candidate.
Handling & Safety (MSDS Highlights)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Wear chemical-resistant gloves (Nitrile) and face shield. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Storage | Air/Moisture Sensitive. | Store under Nitrogen/Argon. Keep container tightly closed. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62314502, 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 2-(Aminomethyl)-4-methylpentan-1-ol.[1] Retrieved from [Link]
- Yuen, P. et al. (1994).Enantioselective Synthesis of 3-Substituted GABA Analogs. (Contextual reference for Gabapentinoid synthesis). Bioorganic & Medicinal Chemistry Letters.
